

1,4-Bis(2-bromoethoxy)benzene chemical properties

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Compound of Interest

Compound Name: 1,4-Bis(2-bromoethoxy)benzene

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An In-depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **1,4-Bis(2-bromoethoxy)benzene**, tailored for researchers, scientists, and professionals in drug development and material science.

Core Chemical Properties

1,4-Bis(2-bromoethoxy)benzene is an aromatic organic compound characterized by a central benzene ring substituted with two bromoethoxy groups at the para position.^[1] Its structure makes it a valuable intermediate in various chemical syntheses.^[2]

Identifiers and Molecular Formula

Property	Value	Reference
IUPAC Name	1,4-bis(2-bromoethoxy)benzene	[1]
CAS Number	5471-84-1	[1][3]
Molecular Formula	C ₁₀ H ₁₂ Br ₂ O ₂	[1]
SMILES	<chem>C1=CC(=CC=C1OCCBr)OCCBr</chem>	[1]
InChIKey	ATALLSGKFZVRKF-UHFFFAOYSA-N	[1]
Synonyms	1,4-Bis-(2-bromoethoxy)-benzene, Bis(2-bromoethoxy)benzene	[1][3]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	324.01 g/mol	[1]
Appearance	Off-white crystals	[2]
Melting Point	72-73 °C / 114 °C	[2][4]
Purity	≥98% (typical)	
Storage Conditions	Store desiccated and protected from light	

Synthesis and Reactivity

The reactivity of **1,4-Bis(2-bromoethoxy)benzene** is primarily centered around the two bromoethoxy functional groups. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, establishing it as a versatile building block in organic synthesis.[2]

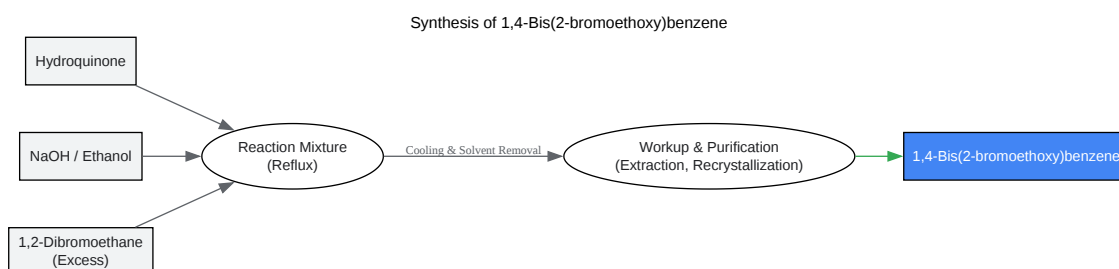
The ether linkages and the aromatic ring are generally stable, but the benzene ring can undergo electrophilic aromatic substitution. The ethoxy groups are activating and ortho-, para-directing.

General Synthesis Protocol

A common method for synthesizing **1,4-Bis(2-bromoethoxy)benzene** is via a Williamson ether synthesis. This involves the reaction of hydroquinone with an excess of a dibromoethane in the presence of a base. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of **1,4-Bis(2-bromoethoxy)benzene**

- Materials: Hydroquinone, sodium hydroxide, ethanol, 1,2-dibromoethane, ethyl acetate, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve hydroquinone (0.100 mol) and sodium hydroxide (0.200 mol) in 100 mL of ethanol in a round-bottom flask.[\[5\]](#)
 - Stir the mixture at 50 °C for 2 hours to form the disodium salt of hydroquinone.[\[5\]](#)
 - Slowly add an excess of 1,2-dibromoethane (e.g., 0.300 mol) dropwise to the reaction mixture.[\[5\]](#)
 - Reflux the resulting solution for 12 hours to allow the etherification to complete.[\[5\]](#)
 - After cooling, remove the ethanol solvent under reduced pressure.
 - Perform an aqueous workup by adding 50 mL of water and extracting the organic phase with ethyl acetate (3 x 50 mL).[\[5\]](#)
 - Combine the organic extracts and dry them over anhydrous magnesium sulfate.[\[5\]](#)
 - Filter the solution and remove the solvent to yield the crude product.
 - Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ether) to obtain purified **1,4-Bis(2-bromoethoxy)benzene** as a solid.[\[5\]](#)



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Caption: General workflow for the synthesis of **1,4-Bis(2-bromoethoxy)benzene**.

Spectroscopic Properties

While specific spectra for **1,4-Bis(2-bromoethoxy)benzene** are not widely published in common databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple due to the molecule's symmetry. It should feature a singlet for the four aromatic protons (Ar-H). The ethoxy protons should appear as two triplets, one for the $-\text{O}-\text{CH}_2-$ protons and another for the $-\text{CH}_2-\text{Br}$ protons, each integrating to four protons.
- ^{13}C NMR: Aromatic carbons typically appear in the 110-140 ppm range.^[6] Due to symmetry, only three signals are expected for the benzene ring carbons. Additional signals will be present for the two distinct carbons of the bromoethoxy chains.

Infrared (IR) Spectroscopy

Aromatic compounds typically show a C-H stretching absorption around 3030 cm^{-1} and characteristic peaks for the aromatic ring in the 1450 to 1600 cm^{-1} region.^[6] Additional peaks corresponding to the C-O ether linkage and the C-Br bond would also be present.

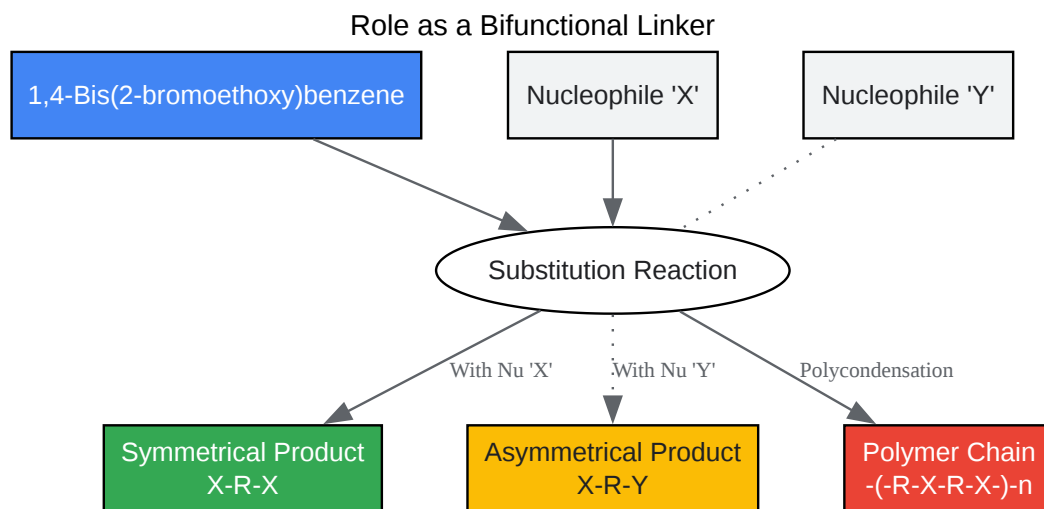
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecule would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br have nearly 1:1 natural abundance).^[7] Common fragmentation patterns would involve the loss of bromoethyl radicals or cleavage of the ether bond.

Applications in Research and Development

The bifunctional nature of **1,4-Bis(2-bromoethoxy)benzene** makes it a valuable precursor in several fields.

- **Organic Synthesis:** It serves as a key intermediate and building block for creating more complex molecules. The two reactive bromine sites allow for the construction of symmetrical molecules and polymers.^[2]
- **Material Science:** It is used in the preparation of conjugated polymers and other materials.^[4] The ability of the bromo groups to participate in cross-linking reactions is of particular interest.^[2]
- **Supramolecular Chemistry:** The compound has been specifically used in the synthesis of liquid-crystalline pillar^[4]- and pillar^[8]arenes, which are macrocyclic hosts with applications in molecular recognition and materials science.^[3]



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Caption: Application of **1,4-Bis(2-bromoethoxy)benzene** in synthesis.

Safety and Handling

Given the limited specific toxicological data, **1,4-Bis(2-bromoethoxy)benzene** should be handled with caution.^[2] The presence of bromine suggests it may be an irritant or corrosive.^[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

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